4-(4-Chlorophenyl)morpholine
Description
Significance of Morpholine (B109124) Derivatives in Modern Chemical Science
Morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. biosynce.come3s-conferences.org Its unique structural and physicochemical properties make it an invaluable scaffold in medicinal chemistry. biosynce.comnih.gov Morpholine derivatives are integral to numerous approved and experimental drugs and are often employed to enhance properties such as solubility, potency, and pharmacokinetic profiles. biosynce.comnih.gov The versatility of the morpholine ring allows for its facile introduction into molecules and its substitution can be tailored to interact with specific biological targets, leading to a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.govontosight.aiontosight.ai Beyond pharmaceuticals, morpholine derivatives find applications in agrochemicals as fungicides and herbicides, and in materials science as curing agents, stabilizers, and corrosion inhibitors. wisdomlib.orge3s-conferences.orgwikipedia.org
Historical Context of Halogenated Phenyl-Substituted Morpholines in Research
The introduction of halogen atoms, such as chlorine, onto the phenyl ring of phenyl-substituted morpholines has been a strategic approach in medicinal chemistry to modulate the electronic properties and biological activity of these compounds. The presence of a chlorine atom can significantly influence a molecule's reactivity and its interactions with biological targets. smolecule.com Research into halogenated phenyl-substituted morpholines has led to the development of compounds with a range of pharmacological effects. For instance, derivatives with halogenated phenyl groups have been investigated for their potential as anticancer agents, showing inhibitory effects on various cancer cell lines. The specific positioning of the halogen on the phenyl ring is a critical determinant of the compound's biological activity.
Current Research Landscape and Future Trajectories for 4-(4-Chlorophenyl)morpholine
Currently, this compound is recognized as a versatile intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com Its unique morpholine structure, combined with the chlorophenyl group, enhances its biological activity and selectivity, making it a valuable component in the development of novel therapeutic agents and agrochemicals. chemimpex.com Researchers are actively exploring its use in the synthesis of analgesics, anti-inflammatory drugs, pesticides, and herbicides. chemimpex.com In materials science, it is being investigated for the production of durable polymers and resins. chemimpex.com
Future research is expected to focus on several key areas. There is a continuous drive to develop new and more efficient synthetic methods for this compound and its derivatives. biosynce.com Furthermore, the exploration of its potential in other therapeutic areas, such as neurological disorders and as an enzyme inhibitor, is an active field of investigation. chemimpex.com The versatility of the this compound scaffold suggests that further modifications could lead to the discovery of novel compounds with enhanced biological activities and improved safety profiles, solidifying its importance in both pharmaceutical and agricultural chemistry. e3s-conferences.org
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWPYZPZUPWJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439581 | |
| Record name | 4-(4-chlorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70291-67-7 | |
| Record name | 4-(4-chlorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Characterization
The preparation of 4-(4-chlorophenyl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of morpholine (B109124) with 4-chloroacetophenone and sulfur powder. In a typical procedure, these reactants are refluxed, and after cooling, the product is isolated as a solid. google.com Another approach involves the reaction of morpholine with 4-chlorobenzonitrile. researchgate.net
The structural and physicochemical properties of this compound have been well-documented.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| Appearance | Pale yellow crystalline powder |
| Melting Point | 71 - 75 °C |
| CAS Number | 70291-67-7 |
Data sourced from Chem-Impex and PubChem. chemimpex.comnih.gov
Spectroscopic techniques are crucial for confirming the structure of the compound.
Spectroscopic Data for this compound
| Technique | Key Observations |
|---|---|
| ¹³C NMR | Data available in spectral databases. nih.gov |
| GC-MS | Mass spectral data confirms the molecular weight and fragmentation pattern. nih.gov |
Data sourced from PubChem. nih.gov
Chemical Properties and Reactivity
The chemical behavior of 4-(4-chlorophenyl)morpholine is influenced by the interplay of the morpholine (B109124) ring and the electron-withdrawing nature of the chlorophenyl group. The morpholine nitrogen can act as a nucleophile, participating in various reactions. The presence of the chlorine atom on the phenyl ring can also influence the reactivity of the aromatic system.
The compound's stability and compatibility with various reaction conditions make it a preferred intermediate in complex organic syntheses. chemimpex.com It can serve as a building block for creating more complex molecules with desired biological activities.
Structure Activity Relationship Sar and Molecular Design of 4 4 Chlorophenyl Morpholine Derivatives
Elucidation of Key Pharmacophores and Structural Elements for Biological Activity
The fundamental structure of 4-(4-chlorophenyl)morpholine, which consists of a morpholine (B109124) ring attached to a 4-chlorophenyl group, is a crucial starting point for its biological activity. benchchem.com The morpholine moiety, a heterocyclic amine, and the halogenated phenyl ring are key components that contribute to the compound's interactions with biological targets. benchchem.comontosight.ai
The morpholine ring is a versatile scaffold in medicinal chemistry. nih.govnih.gov Its presence can influence properties such as solubility and the potential for hydrogen bonding. nih.gov The nitrogen atom within the morpholine ring is a key feature, often involved in crucial interactions with biological macromolecules. researchgate.net
The 4-chlorophenyl group significantly impacts the electronic and steric properties of the molecule. benchchem.com The chlorine atom, a halogen, enhances the lipophilicity of the compound, which can affect its ability to cross cell membranes. ontosight.ai The specific position and nature of the halogen on the phenyl ring are critical determinants of biological activity. benchchem.com
Impact of Substitution Patterns on the Morpholine Ring and 4-Chlorophenyl Moiety
Systematic modifications to both the morpholine and the 4-chlorophenyl parts of the molecule have been extensively studied to understand their effects on biological outcomes. These structure-activity relationship (SAR) studies are vital for optimizing the therapeutic potential of these derivatives. ontosight.ai
Halogen Substituent Effects on Biological Activity
The nature and position of halogen substituents on the phenyl ring play a significant role in modulating the biological activity of this compound derivatives. benchchem.com
Identity of the Halogen: In a study of morpholine-based thiazole (B1198619) derivatives as carbonic anhydrase-II inhibitors, it was found that a 4-para-bromophenyl derivative showed good potency, suggesting that larger halogens can increase activity. nih.govrsc.org Conversely, the 4-para-chlorophenyl analogs in the same study exhibited the least inhibitory activity. nih.govrsc.org This highlights that the specific halogen atom (e.g., chlorine, bromine, fluorine) can fine-tune the biological effect. nih.govrsc.orgacs.orgresearchgate.net
Multiple Halogen Substitutions: Some studies have explored the effects of multiple halogen substitutions. For instance, derivatives with a 2-bromo-5-chlorophenyl group have been synthesized, indicating that di-halogenated phenyl rings can also be a feature of biologically active molecules. benchchem.com
Influence of Aromatic and Heterocyclic Ring Substitutions
Replacing or substituting the 4-chlorophenyl ring with other aromatic or heterocyclic systems has led to the discovery of derivatives with diverse biological activities.
Thiazole Derivatives: The introduction of a thiazole ring has been a fruitful strategy. nih.govrsc.org In one study, morpholine-based thiazoles were investigated as inhibitors of bovine carbonic anhydrase-II. nih.govrsc.org The substitution on the thiazole moiety itself was found to be interdependent with the substitution on the phenyl ring. nih.govrsc.org For example, a 4-para-nitrophenyl substitution on the thiazole resulted in more potent compounds than the unsubstituted 4-phenyl derivatives. nih.govrsc.org
Pyrazole (B372694) Derivatives: Morpholine derivatives incorporating a pyrazole ring have also been synthesized and studied. ontosight.ai For example, a compound featuring a morpholine ring linked to a pyrazole moiety, which is further substituted with two 4-chlorophenyl groups, has been investigated for its potential pharmacological effects. ontosight.ai
Furan (B31954) Derivatives: The furan ring has been used as a substitute for the phenyl ring in the design of new compounds. nih.gov
Pyridine (B92270) Derivatives: The inclusion of a pyridine ring, as seen in 'Morpholine, 4-(3-(p-chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)-', can significantly influence the biological profile of the resulting molecule. ontosight.ai
Alkyl and Aryl Substitution Effects
The introduction of alkyl and aryl groups at various positions on the this compound scaffold can have a profound impact on activity.
Substitution on the Morpholine Ring: In a study on pyrimidine-4-carboxamides, it was found that substitutions at the 4-position of the morpholine ring were generally less favorable. acs.orgnih.gov Replacing the morpholine with a more hydrophobic piperidine (B6355638) was tolerated, while introducing a dimethylamine (B145610) group increased activity, suggesting that the polarity of the morpholine might be a limiting factor in some contexts. acs.orgnih.gov
Aryl Substitutions: The addition of further aryl groups can lead to compounds with different biological targets. For instance, the synthesis of 4-{4-[(E)-{[(E)-4-(4-chlorophenyl)-3-phenylthiazol- 2(3H)-ylidene]hydrazone}methyl] phenyl}morpholine has been reported. researchgate.net
Rational Design of Novel Analogues for Targeted Biological Interactions
The rational design of new this compound analogues is guided by the SAR data obtained from previous studies. This approach aims to create molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.netexlibrisgroup.com
One strategy involves the hybridization of the this compound scaffold with other known pharmacophores. For example, by combining the structural features of this compound with other biologically active motifs, researchers can develop novel compounds with potentially synergistic or novel mechanisms of action. nih.gov
The design process often involves considering the three-dimensional structure of the target protein. By understanding the binding site, medicinal chemists can design molecules that fit precisely into the active site, leading to enhanced biological activity. This is exemplified in the design of inhibitors for specific enzymes where the morpholine moiety plays a role in interacting with the enzyme's active site. nih.gov
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches
Both SBDD and LBDD are powerful tools in the development of novel this compound derivatives.
Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target, often an enzyme or a receptor. uni-halle.de Molecular docking studies, a key component of SBDD, can predict how different derivatives will bind to the target. nih.govmdpi.com This allows for the in-silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing. For instance, docking studies have been used to elucidate the interactions of morpholine-based thiazoles with the active site of carbonic anhydrase-II. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target, LBDD methods are employed. gardp.org This approach uses the information from a set of known active and inactive molecules to build a pharmacophore model. This model represents the key structural features required for biological activity. Quantitative structure-activity relationship (QSAR) analysis is another LBDD technique that correlates the physicochemical properties of the compounds with their biological activity. nih.gov
The iterative process of design, synthesis, and biological evaluation, guided by SBDD and LBDD, is crucial for the successful development of new therapeutic agents based on the this compound scaffold.
Data Tables
Table 1: Effect of Phenyl Ring Substitution on Carbonic Anhydrase-II Inhibition
| Derivative Type | Substitution on Phenyl Ring | IC50 Range (μM) | Relative Potency |
| Morpholine-based thiazole | 4-para-nitrophenyl | 14–20 | Most Potent |
| Morpholine-based thiazole | Unsubstituted 4-phenyl | 24–46 | Moderate Potency |
| Morpholine-based thiazole | 4-para-chlorophenyl | 31–59 | Least Potent |
| Morpholine-based thiazole | 4-para-bromophenyl | 23.80 | Good Potency |
Data sourced from a study on morpholine-based thiazoles as carbonic anhydrase-II inhibitors. nih.govrsc.org
Antinociceptive Activity Evaluation
The search for new and effective pain-relieving agents is a continuous effort in pharmaceutical research. Analogues of this compound have been investigated for their potential to alleviate pain.
In Vivo Behavioral Models (Hot Plate Test, Writhing Test)
The antinociceptive effects of several 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been evaluated in mice using the hot plate test and the writhing test. nih.govnih.gov The hot plate test assesses the response to a thermal pain stimulus and is indicative of centrally mediated analgesia, while the writhing test, which involves inducing abdominal constrictions with an irritant like acetic acid, is a model for visceral pain and primarily reflects peripherally acting analgesics. nih.govfrontiersin.orgnih.gov
All the tested compounds in one study demonstrated antinociceptive effects in both the hot plate and writhing tests. nih.govnih.gov The pharmacological effects were generally observed within 60 minutes of administration. nih.govnih.gov Notably, these effects were achieved without significantly impacting the motor coordination or muscle relaxant abilities of the animals. nih.govnih.gov
One particular analogue, T-101, which features a 4-bromophenyl substituent, showed a strong, dose-dependent, and long-lasting antinociceptive effect in the hot plate test, alongside clear antinociceptive activity in the writhing test. nih.gov This suggests that T-101 may possess both central and peripheral analgesic properties. nih.gov In contrast, compounds T-103 (with a 3,4-dichlorophenyl substituent) and T-104 (with a 3-chlorophenyl substituent) exhibited a more potent effect in the writhing test compared to the hot plate test, indicating a predominantly peripheral mechanism of action. nih.gov
The table below summarizes the findings for some of the tested analogues:
| Compound ID | Substituent | Hot Plate Test | Writhing Test | Locomotor Activity | Motor Coordination/Myorelaxation | Effect Duration |
| T-100 | 2,4-dichlorophenyl | Significant antinociceptive effect | Significant antinociceptive effect | Inhibited | No impact | --- |
| T-101 | 4-bromophenyl | Strong, dose-dependent, long-lasting effect | Clear antinociceptive effect | No changes | No impact | Long-lasting |
| T-102 | 4-chloro-(3-trifluoromethyl)phenyl | Significant antinociceptive effect | Significant antinociceptive effect | Inhibited | No impact | --- |
| T-103 | 3,4-dichlorophenyl | Weaker effect | Stronger peripheral effect | --- | No impact | Short-lasting (up to 90 min) |
| T-104 | 3-chlorophenyl | Weaker effect | Stronger peripheral effect | --- | No impact | Short-lasting (up to 90 min) |
Mechanistic Insights into Antinociceptive Effects
The differential activity of the analogues in the hot plate and writhing tests provides some insight into their mechanisms of action. nih.gov Compounds that are more effective in the hot plate test are thought to act on the central nervous system, while those with greater efficacy in the writhing test are believed to have a peripheral site of action. nih.govnih.gov The writhing test is associated with the release of inflammatory mediators that stimulate nociceptors, suggesting that compounds active in this test may interfere with these peripheral pain pathways. nih.gov
The observation that some analogues, like T-103 and T-104, show a stronger effect in the writhing test suggests their primary action is likely outside the central nervous system. nih.gov This could be due to their intrinsic properties or potentially poor penetration across the blood-brain barrier. nih.gov Conversely, the potent and long-lasting central effects of T-101 in the hot plate test point towards a significant interaction with central pain-modulating pathways. nih.gov Further research is needed to elucidate the specific molecular targets responsible for these antinociceptive effects. nih.gov
Antimicrobial Properties and Spectrum of Activity
The morpholine moiety is recognized for its antimicrobial properties, and its incorporation into various chemical structures is a strategy to develop new antimicrobial agents. researchgate.netnih.gov
Antibacterial Efficacy, including DNA Gyrase Inhibition
The antibacterial potential of this compound analogues has been explored. For instance, the compound 4-(phenylsulfonyl)morpholine (B1295087), which contains a morpholine group, has been investigated for its ability to modulate the activity of existing antibiotics. nih.gov While it did not show significant intrinsic antimicrobial activity, it was found to enhance the efficacy of aminoglycoside antibiotics like amikacin (B45834) and gentamicin (B1671437) against certain Gram-negative bacteria. nih.gov
A key target for antibacterial drugs is DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govmdpi.commdpi.com Inhibition of DNA gyrase leads to a disruption of DNA supercoiling, ultimately causing bacterial cell death. mdpi.comacs.org Several studies have focused on designing and synthesizing new compounds that target this enzyme. acs.orgnih.gov New quinoline (B57606) hybrids have been synthesized and shown to exhibit good antibacterial activity, with some compounds displaying enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to ampicillin. nih.gov The most potent of these compounds also showed significant inhibition of S. aureus DNA gyrase. nih.gov
The table below presents data on the DNA gyrase inhibitory activity of some quinoline hybrids:
| Compound ID | Antibacterial Activity | S. aureus DNA Gyrase Inhibition (IC50) |
| 8b | Enhanced activity against MRSA | 1.89 µM |
| 9c | Enhanced activity against MRSA | 2.73 µM |
| 9d | Enhanced activity against MRSA | 2.14 µM |
| Novobiocin (control) | --- | 1.636 µM |
Antifungal Activity
The morpholine chemical class has yielded effective antifungal agents like fenpropimorph (B1672530) and amorolfine. nih.gov These compounds act by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.gov This dual-target mechanism makes it more difficult for fungi to develop resistance. nih.gov
Research into silicon-incorporated morpholine analogues has shown promising results. nih.gov Several of these sila-analogues exhibited potent antifungal activity against a range of human pathogenic fungi, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov One particular sila-analogue, 24, which is an analogue of fenpropimorph, demonstrated superior fungicidal potential compared to existing morpholine antifungals. nih.gov
While 4-(phenylsulfonyl)morpholine did not show a significant modulating effect on antifungal agents against Candida species, this was attributed to the presence of chitin (B13524) in the fungal cell wall, which can hinder drug penetration. nih.gov
Antitumor and Anticancer Investigations
The development of novel anticancer agents is a major focus of medicinal chemistry. The morpholine scaffold is present in several compounds investigated for their antitumor potential. rsc.orgnih.govnih.gov
A series of morpholine-substituted quinazoline (B50416) derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma). rsc.orgnih.gov Several of these compounds displayed significant cytotoxic activity, with some being more potent than the standard drug colchicine. nih.gov Two compounds in particular, AK-3 and AK-10, showed promising results across all three cell lines. rsc.orgnih.gov Mechanistic studies indicated that these compounds induce apoptosis (programmed cell death) and can arrest the cell cycle, thereby inhibiting cancer cell proliferation. rsc.orgnih.gov
The table below shows the in vitro anticancer activity of selected morpholine-substituted quinazoline derivatives:
| Compound ID | A549 (IC50) | MCF-7 (IC50) | SHSY-5Y (IC50) |
| AK-3 | 10.38 ± 0.27 µM | 6.44 ± 0.29 µM | 9.54 ± 0.15 µM |
| AK-10 | 8.55 ± 0.67 µM | 3.15 ± 0.23 µM | 3.36 ± 0.29 µM |
Furthermore, a series of m-(4-morpholinoquinazolin-2-yl)benzamides were designed and synthesized, with several compounds demonstrating remarkable antiproliferative effects in vitro against HCT-116 (colon) and MCF-7 (breast) cancer cell lines. nih.gov The most potent compound, T10, was found to induce apoptosis and block a key signaling pathway (PI3K/Akt/mTOR) involved in cancer cell growth and survival. nih.gov This compound also showed the ability to inhibit tumor growth in a mouse model. nih.gov
In another study, modified 4-hydroxyquinolone analogues were synthesized and tested against four human cancer cell lines: HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast). nih.gov One compound, 3g, exhibited promising IC50 values against all tested cell lines, indicating its potential as a broad-spectrum anticancer agent. nih.gov
In Vitro Cytotoxicity Assays against Cancer Cell Lines
The cytotoxic potential of this compound analogues has been explored against various cancer cell lines. Research into dihydropyrimidine (B8664642) derivatives, for instance, has shown that these compounds can be effective against cancer stem cells. nih.gov In one study, novel dihydropyrimidine derivatives were synthesized and tested against the LOVO colon cancer cell line. nih.gov Several of these compounds demonstrated significant inhibition of the side population of cancer stem cells, with more than 50% inhibition at a 10 μM concentration. nih.gov Specifically, compound DHP-5 from this series not only exhibited anti-proliferative effects in vitro but also arrested cancer cells at the G2 checkpoint. nih.gov
Similarly, pyrazoline-coumarin hybrids containing a 4-(4-chlorophenyl) group have been investigated for their anticancer properties. nih.gov One such derivative showed notable activity against the A549 lung cancer cell line with an IC50 value of 4.7 μM. nih.gov Further studies on thiazolyl-pyrazoline hybrids incorporating a morpholine ring have identified compounds with dual inhibitory activity against EGFR and HER2. nih.gov For example, a morpholine-bearing derivative demonstrated IC50 values of 4.34 μM and 2.28 μM against EGFR and HER2, respectively. nih.gov Another study highlighted a thiazolyl-pyrazoline derivative with a 4-chlorophenyl substituent at the C-5 position of the pyrazoline ring, which showed activity comparable to or better than cisplatin (B142131) against A549 and MCF-7 cancer cell lines. nih.gov
The septin inhibitor forchlorfenuron (B1673536) (FCF) and its analogues have also been investigated for their cytotoxic effects. nih.gov While FCF itself showed inhibitory effects on malignant mesothelioma (MM) cell growth, its analogues with different halogen substitutions on the pyridine ring displayed varying potencies. The potency was generally correlated with the size of the halogen atom, with iodo-substituted analogues being the most effective. nih.gov
Table 1: In Vitro Cytotoxicity of this compound Analogues
| Compound/Analogue Type | Cancer Cell Line(s) | Key Findings |
|---|---|---|
| Dihydropyrimidine derivatives | LOVO (colon cancer) | >50% inhibition of side population cancer stem cells at 10 µM; DHP-5 arrested cells at G2 checkpoint. nih.gov |
| Pyrazoline-coumarin hybrid | A549 (lung cancer) | IC50 value of 4.7 µM. nih.gov |
| Thiazolyl-pyrazoline hybrid | EGFR and HER2 expressing cells | Dual inhibition with IC50 values of 4.34 µM (EGFR) and 2.28 µM (HER2). nih.gov |
| Thiazolyl-pyrazoline derivative | A549 and MCF-7 | Activity comparable to or better than cisplatin. nih.gov |
| Forchlorfenuron (FCF) analogues | ZL55, MSTO-211H, SPC212 (malignant mesothelioma) | Potency correlated with halogen atom size; iodo-substituted analogues were most effective. nih.gov |
Inhibition of Key Enzymes in Cancer Cell Proliferation
Analogues of this compound have demonstrated the ability to inhibit key enzymes that are crucial for the proliferation of cancer cells. One such target is the microtubule affinity-regulating kinase 4 (MARK4), a serine/threonine kinase that plays a role in regulating microtubule dynamics and is overexpressed in several human cancers. rsc.org A study focused on morpholine-based hydroxylamine (B1172632) analogues identified a potent and selective inhibitor of MARK4. This compound was found to induce apoptosis in MCF-7 breast cancer cells, suggesting its potential as a lead candidate for cancer treatment through MARK4 inhibition. rsc.org
mTOR Inhibition
The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. acs.orgnih.gov The mTOR signaling pathway is often hyperactivated in various cancers and neurological disorders. acs.org Research has shown that incorporating morpholine derivatives into mTOR inhibitors can significantly enhance their selectivity. nih.gov By replacing the standard morpholine in pyrazolopyrimidine inhibitors with bridged morpholines, researchers have developed analogues with subnanomolar mTOR IC50 values and up to a 26,000-fold selectivity over PI3Kα. nih.gov Molecular modeling suggests that this profound selectivity arises from a single amino acid difference between PI3K and mTOR, which creates a deeper pocket in mTOR that can accommodate the bridged morpholines. nih.gov
Furthermore, novel 1,3,5-triazine (B166579) derivatives containing a morpholine moiety have been developed as potent and brain-permeable mTOR inhibitors. acs.orgnih.gov One such compound, PQR626, demonstrated excellent brain penetration and was well-tolerated in mice. acs.org Another compound from this class, PQR620, along with the dual PI3K/mTOR inhibitor PQR530, effectively crossed the blood-brain barrier and showed potential in a mouse model of chronic epilepsy. nih.gov These findings highlight the importance of the morpholine scaffold in designing selective and effective mTOR inhibitors for various therapeutic applications.
Anti-inflammatory Potential
Derivatives of 4-phenyl morpholine have been reported to possess anti-inflammatory properties. ijpsonline.com The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema. nih.gov For instance, pyrazoline derivatives have been synthesized and shown to exhibit promising anti-inflammatory effects. nih.gov In one study, N-benzylidine-2-morpholino benzenamine and N-(3-nitro benzylidine)-2-morpholino benzenamine demonstrated significant anti-inflammatory activity. ijpsonline.com
The mechanism of anti-inflammatory action for some of these compounds is thought to be related to the stabilization of lysosomal membranes, which prevents the release of pro-inflammatory enzymes. rjptonline.org Research on β-aminovinylketones containing pyrrolidine, piperidine, and morpholine residues showed a reduction in inflammation in a histamine-induced model. mdpi.com However, in an inflammatory model induced by concanavalin (B7782731) A, compounds with piperidine and morpholine fragments actually increased inflammation relative to the control group. mdpi.com
Antidiabetic Activity
The morpholine scaffold has been incorporated into various compounds with potential antidiabetic activity. For instance, a hybrid structure of sulfonamide-1,3,5-triazine-thiazole containing a morpholine moiety has shown selective inhibition of dipeptidyl peptidase 4 (DPP-4) in vivo, leading to a blood glucose-lowering effect. nih.gov DPP-4 inhibitors, also known as gliptins, are a class of oral anti-diabetic drugs that work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood glucose. mdpi.compensoft.net
Other research has focused on spirothiazolidine analogues. nih.gov In one study, compounds 6 and 9, derived from 4-(4-aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, exhibited higher therapeutic indices for both alpha-amylase and alpha-glucosidase inhibition compared to the standard drug acarbose. nih.gov Inhibition of these enzymes slows down the digestion of carbohydrates, thereby reducing the post-meal spike in blood glucose levels.
Table 2: Antidiabetic Activity of Morpholine Analogues
| Compound/Analogue Type | Target/Mechanism | Key Findings |
|---|---|---|
| Sulfonamide-1,3,5-triazine-thiazole hybrid | DPP-4 inhibition | Showed blood glucose-lowering effect in vivo. nih.gov |
| Spirothiazolidine analogues (Compounds 6 & 9) | α-amylase and α-glucosidase inhibition | Higher therapeutic indices compared to acarbose. nih.gov |
Antimalarial Research Applications
The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial chemotherapy, with chloroquine (B1663885) being a prominent example. hilarispublisher.com However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. hilarispublisher.comnih.gov Analogues of this compound have been investigated in this context.
A series of morpholine analogues functionalized with a hydroxyethylamine (HEA) pharmacophore were synthesized and screened for their activity against P. falciparum. rsc.org One analogue, 6k, was identified as a hit molecule with an inhibitory concentration of 5.059 ± 0.2036 μM. rsc.org Importantly, these analogues did not show cytotoxicity against liver cells (HepG2) up to a concentration of 2 mM. rsc.org Further investigation revealed that these compounds target plasmepsin X, a validated antimalarial drug target. rsc.org
Other research has focused on quinoline-4-carboxamide derivatives. acs.org Modifications to the morpholine group in these compounds were found to be crucial for their antiparasitic activity. acs.org For instance, replacing the morpholino group with piperidine was not tolerated, highlighting the importance of the morpholine oxygen for activity. acs.org Several of these compounds showed excellent activity at low doses in mice, with reductions in parasitemia above 99%. acs.org
Antiviral Properties
The morpholine ring is a key component in some antiviral drugs. nih.gov Research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has yielded compounds with antiviral activity against the tobacco mosaic virus (TMV). nih.gov In a study where ten new derivatives were synthesized, compounds 7b and 7i showed promising anti-TMV activity. nih.gov Although slightly less effective than the control agent ningnanmycin, these findings demonstrate the potential of incorporating the 4-chlorophenyl and morpholine-related scaffolds into novel antiviral agents. nih.gov
More broadly, research into fleximer nucleoside analogues has identified compounds with broad-spectrum antiviral activity. nih.gov One such analogue, KAD-025, was active against several viral families, including flaviviruses, filoviruses, and coronaviruses, without showing toxicity up to 100 µM. nih.gov While not directly containing a this compound moiety, this research highlights the ongoing efforts to develop new antiviral compounds where this scaffold could potentially be incorporated.
Cholinesterase Inhibitory Activity
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for the management of Alzheimer's disease. In this context, researchers have synthesized and evaluated novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group for their anti-cholinesterase activities. nih.gov
A study investigating these derivatives revealed that the position of the chloro substituent on the 4-N-phenyl ring influences the inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com For instance, a compound bearing a meta-chloro substituent on the 4-N-phenylamino ring demonstrated greater potency for BChE inhibition compared to its ortho- and para-chloro counterparts. mdpi.com Specifically, for a series of 3-aminoquinoline (B160951) derivatives, the meta-chloro substituted compound showed more potent BChE inhibition than the ortho- and para-chloro derivatives. mdpi.com Interestingly, the meta- and para-chloro derivatives exhibited similar potency against AChE, and were more active than the ortho-chloro derivative. mdpi.com
The majority of the synthesized compounds in this class displayed a preference for inhibiting AChE over BChE, as indicated by their selectivity index (SI) values being greater than one. mdpi.com Kinetic analysis of some of the most potent compounds indicated a mixed-type inhibition of AChE. nih.gov
| Compound ID | Substituent Position | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 12b | ortho-chloro | > 50 | > 100 |
| 12c | meta-chloro | 42.35 ± 2.11 | 85.12 ± 3.24 |
| 12d | para-chloro | 43.18 ± 1.98 | > 100 |
Data sourced from a study on morpholine-bearing quinoline derivatives. mdpi.com
Central Nervous System (CNS) Activities and Neurological Targets
The morpholine ring is recognized as a valuable heterocycle in the discovery of drugs targeting the central nervous system (CNS). nih.govnih.gov Its physicochemical properties, including a pKa value that enhances solubility and the ability to participate in various interactions, contribute to improved blood-brain barrier permeability. nih.govnih.govacs.org Consequently, morpholine analogues are frequently investigated for their potential to modulate CNS targets. nih.gov
Monoamine oxidase-A (MAO-A) is a key enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. Its inhibition is a well-established approach for treating depression and anxiety disorders. nih.gov Research into morpholine-containing chalcones has identified several compounds with reversible and selective MAO-A inhibitory activity. nih.gov
In one study, a series of (E)-3-(substituted-phenyl)-1-(4-morpholinophenyl)prop-2-en-1-ones were synthesized and evaluated. Among these, compounds with specific substitutions on the phenyl ring demonstrated notable MAO-A inhibition. For example, the compound (E)-3-(2-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C12) displayed an IC₅₀ value of 9.35 ± 0.11 µM for MAO-A inhibition. nih.gov The study highlighted that these morpholine-based chalcones have the potential to be developed as novel antidepressant lead compounds. nih.gov
| Compound ID | Substitution on Phenyl Ring | MAO-A IC₅₀ (µM) |
| C6 | 4-Fluoro | 8.45 ± 0.19 |
| C12 | 2-Chloro | 9.35 ± 0.11 |
| C14 | 2,4-Dichloro | 7.91 ± 0.08 |
Data from a study on morpholine-based chalcones as MAO-A inhibitors. nih.gov
The dopamine (B1211576) D4 receptor is a significant target in the development of treatments for neurological and psychiatric disorders, including schizophrenia. nih.gov A series of chiral alkoxymethyl morpholine analogues have been synthesized and evaluated as potent and selective dopamine D4 receptor antagonists. nih.gov
In this research, a key analogue featuring a 4-chlorobenzyl substituent was found to be equipotent to a previously identified lead compound, with a Ki value of 42 nM. nih.gov The study demonstrated that modifications to the alkoxy and southern fragments of the morpholine scaffold could be made to optimize potency and pharmacokinetic properties, such as reducing lipophilicity. nih.gov The efforts culminated in the identification of a novel, potent, and selective dopamine D4 receptor antagonist with high selectivity against other dopamine receptor subtypes. nih.gov
| Compound | R¹ Group | Ki (nM) | cLogP |
| ML398 | 4-chlorophenyl | 36 | 5.10 |
| 4a | 4-chlorobenzyl | 42 | 4.31 |
Data from a study on chiral alkoxymethyl morpholine analogs as D4R antagonists. nih.gov
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase-II Inhibition)
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. frontiersin.orgnih.gov Morpholine derivatives have been explored as inhibitors of these enzymes.
A study focused on the synthesis of morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II (CA-II). rsc.org These compounds were designed to interact with the CA-II binding site and impede its function. rsc.org The research found that several of the synthesized thiazole derivatives exhibited varying degrees of inhibitory activity against CA-II, with some showing greater affinity than the standard drug, acetazolamide. rsc.orgresearchgate.net Kinetic studies of the most potent compound in that series revealed concentration-dependent inhibition. rsc.orgresearchgate.net
Other Reported Biological Activities
Analogues of this compound have been investigated for a variety of other biological activities, demonstrating the versatility of this chemical scaffold.
Antihyperlipoproteinemic Activity: A series of 17 new morpholine derivatives with varying aromatic substitutions on the morpholine ring were synthesized and found to possess antihyperlipidemic properties. nih.gov These compounds were shown to suppress cholesterol biosynthesis by inhibiting squalene (B77637) synthase, with the most active compounds having IC₅₀ values between 0.7 and 5.5 µM. nih.gov In an in vivo model of acute experimental hyperlipidemia, these compounds reduced total cholesterol, triglycerides, and LDL levels by 15-80%. nih.gov
Bronchodilatory Activity: The bronchodilator potential of morpholine derivatives has been explored. One study on R-836, a 2,5-diethyl-7-(4-thiomorpholino)-1,2,4-triazolo[1,5-c]pyrimidine, demonstrated its ability to relax tracheal preparations and reduce bronchoconstriction in various animal models. nih.gov It was found to be approximately two to three times more potent than theophylline (B1681296) in direct comparisons. nih.gov
Antidepressant Activity: Beyond MAO-A inhibition, other morpholine derivatives have shown potential as antidepressants. A study on 2-aryloxymethylmorpholine derivatives found that they displayed antidepressant properties in animal models. google.com Another compound, 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide, was also evaluated for antipsychotic and antidepressant activity, showing effects on the dopaminergic and adrenergic systems. nih.gov
Antiemetic Activity: The morpholine nucleus is present in the FDA-approved drug aprepitant, a neurokinin 1 (NK1) receptor antagonist used to treat chemotherapy-induced nausea and vomiting. ijprems.com This highlights the potential for morpholine derivatives in the development of antiemetic agents.
Conclusion
Established Synthetic Routes for this compound
The foundational synthesis of this compound can be achieved through several reliable methods, primarily involving condensation reactions or the functionalization of a pre-existing morpholine ring.
Multi-step Condensation and Functionalization Approaches
The synthesis of N-aryl morpholine derivatives is often accomplished through the reaction of diethanolamine (B148213) with an appropriate aryl precursor. A common approach involves the cyclization of N-(4-chlorophenyl)diethanolamine. This precursor is typically prepared by the N-alkylation of 4-chloroaniline (B138754) with two equivalents of ethylene (B1197577) oxide or 2-chloroethanol. The subsequent intramolecular cyclization of the diol under acidic conditions, often using a dehydrating agent like sulfuric acid, yields the morpholine ring.
Alternatively, functionalization of the morpholine ring is a direct and widely used method. One such documented synthesis involves the reaction of morpholine with (4-chlorophenyl)carbamic chloride. iucr.org This reaction, typically conducted by stirring the reactants in refluxing ethanol (B145695), results in the formation of N-(4-Chlorophenyl)morpholine-4-carboxamide, a related derivative. iucr.org Direct N-arylation of morpholine with a 4-chlorophenyl halide can also be performed, usually requiring a catalyst system such as a palladium or copper complex to facilitate the carbon-nitrogen bond formation.
Another strategy involves the reaction of morpholine with a precursor containing the 4-chlorophenyl group. For instance, the synthesis of 'Morpholine, 4-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-' is achieved by reacting morpholine with 3-(4-chlorophenyl)-1-oxo-2-propenyl chloride. ontosight.ai This highlights a modular approach where the morpholine unit is added to a functionalized chlorophenyl-containing molecule.
Mannich Reaction Applications in Morpholine Synthesis
The Mannich reaction is a three-component condensation reaction that forms a C-C bond and is highly valuable for synthesizing β-amino ketones and other related structures known as Mannich bases. academicjournals.orgresearchgate.net This reaction is particularly useful for producing derivatives where a morpholine ring is tethered to a carbon backbone.
A specific application involves the reaction of an aromatic aldehyde, an amine (in this case, morpholine), and a compound with an active hydrogen atom. academicjournals.org For example, the synthesis of 3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide has been successfully documented. arabjchem.orgmdpi.com This synthesis proceeds by reacting 4-chlorobenzaldehyde (B46862), morpholine, and phenylacetamide in ethanol under reflux conditions. arabjchem.org The Mannich reaction provides a straightforward and efficient route to complex molecules incorporating the 4-chlorophenyl and morpholine moieties in a single step. academicjournals.orgmdpi.com
Table 1: Mannich Reaction for Morpholine Derivative Synthesis
| Aldehyde | Amine | Active Hydrogen Compound | Product | Reference(s) |
| 4-Chlorobenzaldehyde | Morpholine | Phenylacetamide | 3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide | arabjchem.org, mdpi.com |
| 4-Chlorobenzaldehyde | Morpholine | Thiourea | 1,3-bis-(morpholin-4-yl-(4-chlorophenyl)-methyl)-thiourea | academicjournals.org |
| 4-Chlorobenzaldehyde | Urea | Succinimide | 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea | academicjournals.org |
Advanced Synthetic Strategies for Morpholine Derivatives Incorporating 4-Chlorophenyl Moieties
More complex molecular architectures that feature the this compound substructure integrated with other heterocyclic systems are of significant interest. These advanced strategies enable the creation of hybrid molecules with diverse properties.
Pyrimidine (B1678525) Core Integration
The pyrimidine nucleus is a key component in many biologically significant molecules. nih.gov The synthesis of derivatives that fuse a pyrimidine core with a this compound moiety often involves the reaction of a halogenated pyrimidine with morpholine.
One reported method describes the synthesis of 4-(4-chlorophenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. nih.gov This is achieved by nucleophilic aromatic substitution, where a solution of 2-(methylthio)-4-chloro-6-(4-chlorophenyl)pyrimidine-5-carbonitrile is heated under reflux with morpholine in dry benzene (B151609). nih.gov Similarly, researchers have synthesized 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, demonstrating the versatility of this building block approach. tandfonline.com Another example involves treating 2-[4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamino]-4,6-dichloro-s-triazine with morpholine to substitute one of the chlorine atoms, yielding a complex molecule with an appended morpholine ring. researchgate.net
Table 2: Synthesis of Pyrimidine Derivatives
| Pyrimidine Precursor | Reagent | Product | Reference(s) |
| 2-(Methylthio)-4-chloro-6-(4-chlorophenyl)pyrimidine-5-carbonitrile | Morpholine | 4-(4-Chlorophenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile | nih.gov |
| 2-Amino-4-(4-chlorophenyl)-6-chloro-pyrimidine | 4-Morpholinophenylboronic acid | 4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | tandfonline.com |
| 2-[4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamino]-4,6-dichloro-s-triazine | Morpholine | 2-[4-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamino]-4-(morpholino)-6-chloro-s-triazine | researchgate.net |
Thiazole (B1198619) Moiety Introduction
The thiazole ring is another important heterocycle. Its incorporation into molecules containing the this compound structure can be achieved through cyclocondensation reactions. The Hantzsch thiazole synthesis is a classic and commonly applied method, which involves the reaction of an α-halocarbonyl compound with a thioamide. tubitak.gov.tr
For the synthesis of thiazoles bearing a 4-chlorophenyl group, 2-bromo-1-(4-chlorophenyl)ethanone is a common starting material. researchgate.netsemanticscholar.org This can be reacted with various hydrazine (B178648) carbothioamides or ureas in a cyclocondensation reaction to generate the thiazole ring. researchgate.netsemanticscholar.org The morpholine moiety can be introduced subsequently or be present on one of the precursors. For instance, a morpholine-triazole-penicillin hybrid has been synthesized via a Mannich reaction, showcasing a pathway to link these different rings. researchgate.netsemanticscholar.org Studies have also reported the synthesis and evaluation of 4-para-chlorophenyl substituted morpholine-based thiazoles, indicating active research in this area. nih.gov
Pyrazole (B372694) Ring System Incorporations
Pyrazole derivatives are known for their wide range of applications. nih.govmdpi.com Synthesizing molecules that combine pyrazole with a this compound unit can be accomplished through several strategies, including multicomponent reactions and functional group transformations.
One effective method is a three-component reaction involving an aldehyde, malononitrile, and a pyrazolone (B3327878) derivative. nih.gov Specifically, 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles have been synthesized by reacting an aldehyde with 1-(4-chlorophenyl)-3-methyl-5-pyrazolone and malononitrile. nih.gov This method efficiently constructs a complex heterocyclic system containing the 4-chlorophenyl-pyrazole core.
Another approach involves building the morpholine functionality onto a pre-formed pyrazole ring. A notable example is the synthesis of (5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-3-yl)(morpholino)methanethione. This compound was prepared through a one-pot reaction of a pyrazole-3-carbaldehyde, morpholine, and elemental sulfur in DMF, demonstrating an efficient C-S/C-N bond formation strategy. beilstein-journals.org This highlights the ability to append the morpholine group as a thioamide onto a pyrazole scaffold that already bears a substituted phenyl ring. beilstein-journals.org
Table 3: Synthesis of Pyrazole Derivatives
| Pyrazole Precursor / Starting Materials | Reagents | Product Type | Reference(s) |
| Aldehyde + 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone + Malononitrile | DABCO (catalyst) | 6-Amino-4-aryl-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | nih.gov |
| Pyrazole-3-carbaldehyde + Morpholine + Elemental Sulfur | Heat in DMF | Pyrazolyl-morpholino-methanethione | beilstein-journals.org |
Chalcone (B49325) Derivatives in Morpholine Synthesis
Chalcones, characterized by an α,β-unsaturated ketone core linking two aromatic rings, are versatile precursors in the synthesis of numerous heterocyclic compounds. nih.govresearchgate.net Their electrophilic double bond and carbonyl group are susceptible to a variety of cyclization reactions, leading to heterocycles such as pyrimidines, pyrazoles, and benzodiazepines. nih.gov
However, the direct synthesis of the morpholine ring system from chalcone precursors is not a widely documented strategy. The literature more frequently details the synthesis of complex chalcone derivatives that incorporate a pre-existing morpholine moiety. A prominent example is the synthesis of (E)-3-(4-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one. This compound is typically synthesized via the Claisen-Schmidt condensation of 4'-morpholinoacetophenone (B1345126) with 4-chlorobenzaldehyde in a basic medium, such as an alcoholic solution of sodium hydroxide. mdpi.comnih.gov
The general reaction is as follows:
4'-morpholinoacetophenone + 4-chlorobenzaldehyde → (E)-3-(4-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one + H₂O
In this context, the morpholine ring is part of the acetophenone (B1666503) reactant and not formed during the reaction. These morpholine-based chalcones are of interest for their potential biological activities, including monoamine oxidase (MAO) inhibition. mdpi.comnih.gov The morpholine group is often incorporated to enhance properties like solubility and brain permeability. mdpi.com The trans (E) configuration of the resulting chalcone is typically confirmed by the large coupling constant (J > 15 Hz) of the vinylic protons in ¹H NMR spectra. mdpi.com
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, catalyst, reaction temperature, and reactant ratios.
One common synthetic route to this compound involves the reaction of 4-chloroaniline with di(2-chloroethyl) ether or the reaction of 4-chlorophenyl isocyanate with diethylene glycol followed by cyclization. benchchem.com Another approach is the coupling of 4-aminomorpholine (B145821) with 4-chlorobenzoyl chloride derivatives. benchchem.com For these types of reactions, several factors can be systematically varied to enhance the yield. benchchem.comresearchgate.net
Key optimization strategies include:
Temperature Control : Maintaining an optimal temperature is crucial to ensure the reaction proceeds at a reasonable rate while minimizing the formation of side products from over-acylation or decomposition. For instance, reflux conditions of 70–80°C are reported for certain methods. benchchem.com
Solvent Selection : The use of anhydrous solvents is often preferred to prevent hydrolysis of reactive intermediates. Ethanol is a commonly used solvent for these syntheses. benchchem.com
Catalyst and Reagent Screening : The choice of base or catalyst can significantly impact reaction efficiency. In syntheses involving condensation, different bases like sodium hydroxide, piperidine (B6355638), or morpholine itself can be screened to find the most effective catalyst. researchgate.netbibliomed.org
pH Monitoring : During workup, careful neutralization of the reaction mixture, for example with sodium bicarbonate, is necessary to isolate the crude product effectively before purification. benchchem.com
Purification of the final product is typically achieved through recrystallization from a suitable solvent mixture (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel. benchchem.com Through careful optimization of these conditions, typical yields for the synthesis of this compound can range from 65% to 80%. benchchem.com
Table 1: Illustrative Parameters for Reaction Optimization This table provides a generalized example of how reaction conditions can be varied to optimize the yield of a target product, based on common organic synthesis practices.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | 100 | 12 | < 5 |
| 2 | Triethylamine (10) | Toluene | 80 | 8 | 45 |
| 3 | Piperidine (10) | Ethanol | Reflux | 6 | 62 |
| 4 | Morpholine (20) | Ethanol | Reflux | 6 | 76 |
| 5 | NaOH (1.2 eq) | Methanol | Room Temp | 24 | 85 |
| 6 | NaOH (1.2 eq) | Ethanol | 80 | 4 | 91 |
Stereoselective Synthesis and Chiral Analogues of this compound
The synthesis of specific stereoisomers of morpholine derivatives is of significant interest, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. Stereoselective synthesis of morpholines can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. organic-chemistry.orgtsijournals.com
While specific methods for the stereoselective synthesis of this compound are not extensively detailed, general principles can be applied, and chiral analogues have been successfully synthesized. A notable example is the synthesis of 2-(4-chlorophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine. This reaction involves a Lewis acid-catalyzed halo-etherification of 4-chlorostyrene (B41422) with N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, which proceeds via a halonium intermediate to construct the morpholine ring with the chlorophenyl group at the C2 position. nih.gov This method introduces a chiral center to the morpholine ring.
General strategies for preparing chiral morpholines include:
Intramolecular Cyclization : Asymmetric synthesis can be achieved through intramolecular cyclization of chiral precursors. For example, an enantioselective synthesis of 3-substituted morpholines can be accomplished from aminoalkyne substrates via a tandem hydroamination and asymmetric transfer hydrogenation reaction. organic-chemistry.org
Use of Chiral Pool : Commercially available chiral building blocks, such as enantiomerically pure amino alcohols, can be used as starting materials to construct the morpholine ring with a defined stereochemistry.
Chiral Auxiliaries : A chiral auxiliary, such as an Evans oxazolidinone, can be used to direct the stereoselective formation of a new chiral center, which is later cleaved to yield the enantiomerically enriched product. tsijournals.com
These methodologies allow for the creation of a wide array of chiral morpholine analogues, where the stereochemistry at one or more positions on the ring is precisely controlled. organic-chemistry.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical data regarding its proton and carbon framework.
Proton NMR (¹H-NMR) Spectral Analysis
The ¹H-NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the morpholine ring and the chlorophenyl group. The aromatic protons on the chlorophenyl ring typically appear as two doublets in the downfield region, a pattern characteristic of a 1,4-disubstituted benzene ring. The protons of the morpholine ring, being in a more shielded chemical environment, resonate further upfield. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are generally observed at a different chemical shift than those adjacent to the oxygen atom (O-CH₂). While extensive experimental data is limited in published literature, predicted spectral data provides a reliable estimation of these chemical shifts. benchchem.com
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄Cl) | 7.2–7.4 | Doublet |
| Morpholine (O-CH₂) | 3.6–3.8 | Multiplet |
Carbon-13 NMR (¹³C-NMR) Spectral Analysis
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the four unique carbons of the chlorophenyl ring and the two unique carbons of the morpholine ring. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the morpholine nitrogen (C-N) have characteristic chemical shifts. The two equivalent carbons adjacent to the oxygen in the morpholine ring and the two equivalent carbons adjacent to the nitrogen also produce distinct signals.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
|---|---|
| Aromatic (C-Cl) | 125–135 |
| Aromatic (C-H) | 115-130 |
| Aromatic (C-N) | 145-155 |
| Morpholine (O-CH₂) | 65–70 |
Two-Dimensional NMR Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The nominal molecular weight of this compound is 197.66 g/mol . nih.gov In mass spectrometry, the compound would exhibit a molecular ion peak ([M]⁺) at m/z 197, along with an isotope peak ([M+2]⁺) at m/z 199 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.
Key fragmentation of the molecule involves the cleavage of the morpholine ring and the loss of the chloro substituent. benchchem.com
Table 3: Mass Spectrometry Data for this compound
| Fragment | Predicted m/z |
|---|---|
| [M]⁺ (Molecular Ion) | 197 |
| [M+2]⁺ (Isotope Peak) | 199 |
| Loss of Cl | 162 |
| Cleavage of morpholine ring | 132 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage in the morpholine ring, the C-N bond, aromatic and aliphatic C-H stretching, and the C-Cl bond. benchchem.com
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Assignment | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aliphatic) | Morpholine CH₂ | 2800–3000 |
| C-O-C Stretch | Ether linkage in morpholine | 1100–1250 |
| C-Cl Stretch | Aryl chloride | 750–850 |
| C-N Stretch | Tertiary amine | 1200-1250 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.
As of the current literature survey, a single-crystal X-ray diffraction structure for the specific compound this compound has not been reported. However, crystallographic studies on closely related derivatives, such as 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, have shown that the morpholine ring typically adopts a stable chair conformation. nih.goviucr.orgpsu.edu If a crystal structure for this compound were determined, it would be expected to confirm the chair conformation of the morpholine ring and provide precise measurements of the bond lengths and angles for both the morpholine and the chlorophenyl moieties. It would also elucidate the nature of intermolecular forces, such as C-H···π or π–π stacking interactions, that govern the crystal packing. nih.gov
Mechanisms of Action and Molecular Interactions of 4 4 Chlorophenyl Morpholine and Its Derivatives
Molecular Target Identification and Validation
Research has identified several key molecular targets for derivatives containing the 4-(4-chlorophenyl)morpholine or related structures. These targets are diverse, ranging from receptors in the central nervous system to critical enzymes involved in cell signaling and neurotransmitter metabolism.
Identified molecular targets include:
Sigma Receptors (σ): Certain derivatives, such as (+)-Methyl (1R,2S)-2-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate, have been identified as potent ligands for sigma receptors, which are unique proteins located in the endoplasmic reticulum. nih.gov Another example is the sigma-1 receptor antagonist, (R)-(+)-1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]methyl-2-pyrrolidinone L-tartrate (MS-377). nih.gov
Corticotropin-Releasing Factor Receptor 1 (CRF1): The derivative 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) is a potent and selective antagonist of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis involved in the stress response. nih.gov
Monoamine Oxidases (MAO-A and MAO-B): Morpholine-based chalcones and other derivatives have been shown to be effective inhibitors of MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters. nih.govnih.gov
Cholinesterases (AChE and BChE): A series of novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine (B109124) group have been identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.gov
Protein Kinase B (AKT2): A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were screened against 139 purified kinases, with one compound, 4j, showing specific low micromolar inhibitory activity against AKT2 (also known as PKBβ), a key enzyme in oncogenic signaling pathways. nih.govnih.govcore.ac.uk
Binding Affinity and Receptor Interactions
The affinity of these derivatives for their molecular targets varies significantly, contributing to their potency and selectivity. Binding is often characterized by specific interactions with amino acid residues within the target's binding pocket.
CRF1 Receptor: The antagonist MTIP binds to the human CRF1 receptor with subnanomolar affinity. nih.gov It interacts with an allosteric binding pocket formed by transmembrane domains 3, 5, and 6, which blocks the conformational changes required for receptor activation. mdpi.com
Sigma Receptors: Novel derivatives of (+)-MR200, which contains a 4-(4-chlorophenyl)-4-hydroxypiperidin moiety, have been optimized to achieve high affinity and selectivity for sigma receptors. nih.gov Molecular docking studies have helped to rationalize the binding interactions responsible for this affinity. nih.gov
Monoamine Oxidase: Morpholine-containing chalcone (B49325) derivatives have shown potent inhibition of MAO-B. For instance, compound MO1 exhibited a high affinity with an IC50 value of 0.030 µM. nih.gov Molecular docking studies suggest that these compounds interact with key residues in the MAO-B active site. For example, some derivatives show pi-pi stacking interactions with Tyr326 and Tyr398, which are crucial for holding the inhibitor in the entrance cavity of the enzyme. nih.gov
Cholinesterases: For morpholine-bearing quinoline (B57606) derivatives, kinetic analysis and molecular docking studies indicate that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov
AKT2 Kinase: The pyrano[2,3-c]pyrazole derivative 4j exhibited an IC50 value of 12 μM for AKT2. nih.govresearchgate.net
The following table summarizes the binding affinities of representative derivatives for their respective targets.
| Compound/Derivative Class | Target | Binding Affinity Measurement | Value |
| MTIP | CRF1 Receptor | ED50 (ex vivo binding) | ~1.3 mg/kg |
| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j) | AKT2/PKBβ | IC50 | 12 μM |
| Morpholine-based chalcone (MO1) | MAO-B | IC50 | 0.030 µM |
| Morpholine-based chalcone (MO1) | MAO-B | Ki | 0.018 µM |
| 4-N-phenylaminoquinoline-morpholine (11g) | AChE | IC50 | 1.94 ± 0.13 μM |
| 4-N-phenylaminoquinoline-morpholine (11g) | BChE | IC50 | 28.37 ± 1.85 μM |
Biochemical Pathway Modulation
By interacting with their molecular targets, this compound derivatives can modulate key biochemical and signaling pathways.
AKT Signaling Pathway: The N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative 4j, by inhibiting AKT2, directly interferes with the AKT signaling pathway. nih.govnih.gov This pathway is a central node in cellular processes such as cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including glioma. nih.govnih.gov
Hypothalamic-Pituitary-Adrenal (HPA) Axis: The CRF1 receptor antagonist MTIP modulates the HPA axis, which is the body's primary stress response system. By blocking CRF1, MTIP can attenuate the release of stress hormones like corticosterone (B1669441) in response to specific stressors. nih.gov
Monoaminergic Neurotransmission: As inhibitors of MAO-A and MAO-B, derivatives of this compound prevent the breakdown of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. nih.gov This leads to increased levels of these monoamines in the synaptic cleft, thereby modulating neurotransmission pathways associated with mood and motor control. nih.gov
Cholinergic Neurotransmission: By inhibiting AChE, certain derivatives increase the concentration and duration of action of acetylcholine in the synapse. nih.gov This enhances cholinergic signaling, a pathway vital for cognitive functions like memory and learning. nih.gov
Cellular and Molecular Effects
The modulation of biochemical pathways by these compounds translates into observable cellular and molecular effects.
Anticancer Activity: Derivatives of 4-(4-nitrophenyl)morpholine (B78992) are noted for their anticancer activity. nih.govresearchgate.net Specifically, the AKT2 inhibitor 4j has been shown to inhibit the formation of 3D neurospheres in primary patient-derived glioma stem cells and exhibits potent EC50 values against glioblastoma cell lines. nih.govnih.gov Furthermore, morpholine-substituted tetrahydroquinoline derivatives have demonstrated the ability to induce apoptosis in cancer cells in a dose-dependent manner. For instance, one such compound achieved over 90% apoptosis in A549 lung cancer cells at a concentration of 6 µM. mdpi.com
Neuroprotection and Neurotransmission: Sigma-1 receptor agonists have been shown to have neuroprotective properties. nih.gov By inhibiting MAO-B, certain derivatives can protect dopaminergic neurons from degradation, a key mechanism in Parkinson's disease. nih.gov Inhibition of cholinesterases can alleviate cognitive deficits in models of Alzheimer's disease. nih.gov
Antinociceptive Effects: In animal models, 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have demonstrated significant antinociceptive (pain-reducing) effects in both hot plate and writhing tests, without impacting motor coordination.
Enzyme Kinetics and Inhibition Mechanisms
Kinetic studies have elucidated the specific mechanisms by which these derivatives inhibit their target enzymes. The type of inhibition (e.g., competitive, non-competitive, mixed) provides insight into the inhibitor's binding mode. khanacademy.org
Cholinesterase Inhibition: Kinetic analysis of morpholine-bearing quinoline derivatives revealed a mixed-type inhibition for both compounds 11a and 11g against AChE. nih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). nih.gov
Monoamine Oxidase Inhibition: A morpholine-based chalcone, MO1, was found to be a reversible mixed-type inhibitor of MAO-B with a Ki value of 0.018 µM. nih.gov This suggests that MO1 binds to an allosteric site on MAO-B, distinct from the substrate-binding site. nih.gov In another study, acyl hydrazine (B178648) derivatives containing a 4-chlorophenyl group were identified as competitive inhibitors of MAO-B, meaning they bind directly to the active site and compete with the natural substrate. acs.org The Ki values for two such competitive inhibitors, ACH10 and ACH14, were 0.097 µM and 0.10 µM, respectively. acs.org
The table below details the kinetic parameters for the inhibition of various enzymes by representative derivatives.
| Derivative Class | Enzyme | Inhibition Type | Ki Value (µM) |
| Morpholine-based chalcone (MO1) | MAO-B | Mixed | 0.018 |
| Acyl hydrazine (ACH10) | MAO-B | Competitive | 0.097 ± 0.0021 |
| Acyl hydrazine (ACH14) | MAO-B | Competitive | 0.10 ± 0.038 |
| 4-N-phenylaminoquinoline-morpholine (11a) | AChE | Mixed | 2.06 |
| 4-N-phenylaminoquinoline-morpholine (11g) | AChE | Mixed | 1.15 |
Computational Chemistry and in Silico Studies of 4 4 Chlorophenyl Morpholine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of 4-(4-chlorophenyl)morpholine, might interact with a biological target, typically a protein or enzyme.
Research on related morpholine-containing structures has demonstrated the utility of this approach. For instance, molecular docking simulations of morpholine-linked thiazolidinone hybrids identified Enoyl‐ACP reductase, a key enzyme in bacterial fatty acid biosynthesis, as a potential target. scispace.com These studies predict the binding affinity, often expressed as a docking score in kcal/mol, and detail the specific interactions that stabilize the ligand-target complex. The primary forces involved typically include hydrogen bonding, hydrophobic interactions, and van der Waals forces. scispace.com
In one study, the most potent compound, which included a chloro-substituted ring, exhibited a strong binding affinity of -8.6 kcal/mol towards Enoyl‐ACP reductase. scispace.com Docking studies can also provide a structural hypothesis for the binding mode of antagonists, as demonstrated in studies with other heterocyclic compounds targeting receptors like G-protein-coupled receptor 84 (GPR84). nih.gov The insights gained from these simulations are crucial for structure-based drug design, guiding the synthesis of new derivatives with improved potency and selectivity.
| Compound Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Morpholine-linked thiazolidinones | Enoyl‐ACP reductase (1QG6) | Strong binding affinity predicted (-8.6 kcal/mol for the most potent molecule). Interactions dominated by van der Waals forces, hydrogen bonding, and hydrophobic interactions. | scispace.com |
| Pyrazoline derivatives | Human Estrogen Receptor α (1ERR) | In silico docking studies used to predict binding modes of potential antagonists. | researchgate.net |
| Thiazole-Pyridine Scaffolds | SARS-CoV-2 Main Protease (6LU7) | Binding energy determined for non-bonding interactions, with the best pose showing an energy of -8.6 kcal/mol, stabilized by H-bonds and hydrophobic interactions. | mdpi.com |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and vibrational frequencies.
For compounds containing the 4-chlorophenyl moiety, DFT calculations have been successfully used to optimize molecular geometry and compare theoretical parameters with experimental data from X-ray crystallography. nih.govnih.gov Studies on related structures, such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, have utilized the B3LYP method with basis sets like 6-311G** to perform these calculations. nih.govnih.gov The results typically show that optimized bond lengths in the gaseous phase (theoretical) are slightly larger than those in the solid state (experimental). nih.gov
Furthermore, DFT calculations can predict vibrational frequencies, which can be compared with experimental IR spectra to confirm structural assignments. nih.govnih.gov Based on these analyses, thermodynamic properties such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) can be calculated at different temperatures. nih.govnih.gov Such computational studies are fundamental to understanding the intrinsic properties of the molecule, which in turn influence its interactions and reactivity.
| Computational Method | Basis Set | Properties Calculated | Key Findings | Reference |
|---|---|---|---|---|
| DFT (B3LYP) | 6-311G** | Optimized geometry, vibrational frequencies, thermodynamic properties. | Predicted geometry reproduces structural parameters well. Calculated vibrational frequencies correspond with experimental IR spectra. | nih.govnih.gov |
| DFT (B3LYP) | 6-311 | Molecular structure, electronic properties. | Used to characterize novel triazine derivatives containing a morpholinophenyl group. | researchgate.net |
| DFT | Not Specified | Thione–thiol tautomerism, molecular structure. | Investigated the structure of a copper complex with a Schiff base ligand containing a 4-chlorophenyl group. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comfiveable.me QSAR models are built by correlating molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with experimental activity data. jocpr.com
For a molecule like this compound, relevant descriptors would include:
Electronic Descriptors: Related to the effect of the chlorine atom on the phenyl ring's electron density.
Steric/Topological Descriptors: Describing the size and shape of the morpholine (B109124) and phenyl rings.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies lipophilicity.
These models are invaluable in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing which molecules to synthesize and test. fiveable.menih.gov By identifying the key structural features that influence activity, QSAR provides crucial insights for lead optimization. nih.govfiveable.me The ultimate goal is to facilitate the rational design of novel therapeutic agents with enhanced efficacy. jocpr.com
| Descriptor Type | Examples | Relevance to this compound |
|---|---|---|
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies. | Quantifies the influence of the electron-withdrawing chlorine atom and the morpholine nitrogen. |
| Steric / Topological | Molecular weight, molecular volume, shape indices. | Describes the overall size and three-dimensional shape of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient), molar refractivity. | Measures the lipophilicity, which affects membrane permeability and binding to hydrophobic pockets in proteins. |
| Hydrogen Bonding | Number of H-bond donors and acceptors. | The morpholine oxygen can act as a hydrogen bond acceptor, influencing interactions with biological targets. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This technique provides a dynamic view of the conformational changes of a molecule and the stability of its complex with a biological target.
Following molecular docking, MD simulations are often performed to validate the predicted binding pose and assess its stability. mdpi.com By simulating the ligand-protein complex in a realistic environment (e.g., in water), researchers can observe whether the key interactions identified in docking are maintained over a period of nanoseconds. mdpi.com
MD simulations on related heterocyclic compounds have been used to understand the binding affinity and dynamic behavior within a receptor's active site. sciepub.com Key analyses from MD simulations include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com These simulations offer deeper insights into the binding dynamics that are not captured by static docking models. mdpi.com
| Analysis Type | Purpose | Information Gained | Reference |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | To measure the average change in displacement of atoms for the ligand and protein backbone over time. | Indicates the stability of the ligand's binding pose and the overall structural stability of the complex. | mdpi.com |
| Root Mean Square Fluctuation (RMSF) | To identify fluctuations of individual amino acid residues. | Reveals the flexibility of different parts of the protein upon ligand binding. | mdpi.com |
| Binding Free Energy Calculation (e.g., MM/PBSA) | To estimate the binding free energy of the ligand-target complex. | Provides a more accurate prediction of binding affinity than docking scores alone. | mdpi.com |
| Interaction Analysis | To monitor specific interactions (e.g., hydrogen bonds) over the simulation time. | Confirms the stability and importance of key interactions predicted by molecular docking. | mdpi.com |
ADME Prediction and Pharmacokinetic Modeling
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. researchgate.netelsevierpure.com These models use the chemical structure of a compound to estimate its pharmacokinetic behavior, helping to identify potential liabilities before significant resources are invested in synthesis and testing. elsevierpure.comnih.gov
For this compound, computational tools can predict a range of essential ADME properties. These predictions are often based on QSAR models or curated databases of experimental data. elsevierpure.comacdlabs.com Key predicted parameters include lipophilicity (LogP), aqueous solubility, blood-brain barrier penetration, plasma protein binding, and interaction with key metabolic enzymes like the cytochrome P450 family. acdlabs.comnih.gov
For example, a high predicted LogP value might suggest good membrane permeability but could also indicate potential issues with solubility or high plasma protein binding. nih.gov Predicting interactions with P450 enzymes is crucial for anticipating drug metabolism and potential drug-drug interactions. acdlabs.com These computational ADME profiles guide the optimization of lead compounds to achieve a suitable balance of potency and drug-like properties. nih.gov
| ADME Property | Definition | Predicted Value/Characteristic for Drug-like Molecules |
|---|---|---|
| Lipophilicity (LogP) | The ratio of a compound's concentration in an octanol/water mixture. | Typically between 1 and 5 for orally bioavailable drugs. |
| Aqueous Solubility (LogS) | The logarithm of the molar solubility of the compound in water. | Higher values indicate better solubility, which is favorable for absorption. |
| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the BBB and enter the central nervous system. | Predicted as positive or negative, with associated probability scores. |
| CYP450 Inhibition | The potential of a compound to inhibit major cytochrome P450 isoforms (e.g., 2D6, 3A4). | Non-inhibitors are generally preferred to avoid drug-drug interactions. |
| Human Intestinal Absorption (HIA) | The percentage of a compound absorbed from the human intestine. | High absorption is desirable for orally administered drugs. |
Analytical Methodologies for 4 4 Chlorophenyl Morpholine and Its Metabolites
Chromatographic Techniques
Chromatography is a powerful technique for separating and quantifying chemical compounds. bohrium.com For 4-(4-Chlorophenyl)morpholine and its metabolites, both gas and liquid chromatography methods are applicable, often coupled with mass spectrometry for definitive identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a highly reliable and versatile technique for the analysis of volatile and semi-volatile compounds. bohrium.comnist.gov For compounds containing a morpholine (B109124) ring, derivatization is often necessary to increase their volatility for GC analysis. nih.govresearchgate.net A common approach involves the reaction of the secondary amine in the morpholine structure to create a more volatile derivative. nih.govresearchgate.net For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to produce the stable and volatile N-nitrosomorpholine derivative, which is then analyzed by GC-MS. nih.govresearchgate.net
While specific GC-MS methods for this compound are not extensively detailed in the available literature, methods for structurally similar compounds, such as the haloperidol (B65202) metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), provide a strong procedural basis. nih.gov An analytical procedure for CPHP involved extractive derivatization with pentafluorobenzoyl chloride in toluene. The resulting derivative was then quantified using a GC-MS system equipped with a fused-silica capillary column and an electron-capture detector, which is highly sensitive to halogenated compounds. nih.gov The structure of the derivatized metabolite was confirmed by GC-MS. nih.gov
Table 1: Illustrative GC-MS Parameters for Analysis of a Structurally Similar Compound (CPHP)
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Agent | Pentafluorobenzoyl chloride | nih.gov |
| Column Type | Fused-silica capillary column | nih.gov |
| Detector | Electron-Capture Detector (ECD), Mass Spectrometry (MS) | nih.gov |
| Confirmation | Structure confirmed by GC-MS | nih.gov |
High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for the quantification of pharmaceutical compounds and their metabolites. eschemy.combasicmedicalkey.com It is particularly well-suited for compounds that are non-volatile or thermally unstable, making it an excellent alternative to GC-MS. bohrium.com
Several HPLC methods have been developed for the analysis of morpholine and related structures. eschemy.comhelixchrom.com For instance, 4-phenyl-morpholine, a compound structurally related to this compound, can be analyzed by reverse-phase (RP) HPLC using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For applications requiring mass spectrometry detection (LC-MS), formic acid is typically substituted for phosphoric acid. sielc.com
More specifically, validated HPLC methods for the CPHP metabolite of haloperidol are well-documented and highly relevant. One method utilized a reverse-phase C18 column with a mobile phase consisting of a potassium phosphate (B84403) buffer and acetonitrile (75:25, v/v), with UV detection at 220 nm. researchgate.net Another sensitive method involved pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by HPLC with fluorescence detection. nih.gov This derivatization allows for much lower detection limits. nih.gov
Table 2: Example HPLC Conditions for Analysis of a Structurally Similar Metabolite (CPHP)
| Parameter | Method 1 | Method 2 | Reference |
|---|---|---|---|
| Column | Reverse-phase C18 | Not specified | researchgate.netnih.gov |
| Mobile Phase | 50 mM Potassium Phosphate buffer/Acetonitrile (75:25, v/v) | Not specified | researchgate.net |
| Detection | UV (220 nm) | Fluorescence (after pre-column derivatization with NBD-F) | researchgate.netnih.gov |
| Derivatization | None | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | nih.gov |
Sample Preparation and Extraction Techniques
The goal of sample preparation is to isolate the analyte of interest from the sample matrix (e.g., plasma, urine, tissue), remove interferences, and concentrate the analyte to a level suitable for detection. scispace.com Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. scispace.comnih.gov
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For the analysis of CPHP from biological samples, an initial extraction into an organic solvent like benzene (B151609) under basic conditions was employed. nih.govnih.gov This was often followed by a back-extraction into an acidic solution (HCl) to further purify the analyte before derivatization and analysis. nih.gov
Solid-Phase Extraction (SPE): SPE has become a more common sample preparation technique, offering advantages over LLE such as higher recoveries, improved reproducibility, and reduced solvent usage. scispace.com In SPE, the analyte is passed through a solid sorbent that retains it, while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. scispace.com
Protein Precipitation: For plasma or serum samples, a simple method to remove proteins is to add a precipitating agent like methanol. nih.gov After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be directly injected or further purified. nih.gov
Method Validation (Sensitivity, Specificity, Reproducibility)
Validation is crucial to ensure that an analytical method is suitable for its intended purpose. mdpi.com Key validation parameters include sensitivity, specificity, and reproducibility. mdpi.commdpi.com
Sensitivity: The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com For the HPLC-UV analysis of CPHP in urine, the LOD was 1 ng/mL. researchgate.net A more sensitive HPLC-fluorescence method for CPHP achieved a detection limit of 0.008 µg/mL (8 ng/mL). nih.gov For morpholine analysis by GC-MS, LOD and LOQ values of 7.3 µg·L⁻¹ and 24.4 µg·L⁻¹, respectively, have been reported. nih.gov
Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com In chromatography, specificity is demonstrated by the separation of the analyte peak from other peaks in the chromatogram. mdpi.commdpi.com
Reproducibility (Precision): The precision of an analytical method describes the closeness of repeated individual measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). mdpi.com Precision is evaluated at two levels:
Intra-day precision (Repeatability): Analysis of samples on the same day. For a GC-MS method for morpholine, intra-day precision was reported as 1.4–9.4%. nih.gov
Inter-day precision (Intermediate Precision): Analysis of samples on different days. For the same GC-MS method, inter-day precision was 1.5–2.8%. nih.gov An HPLC method for CPHP reported a coefficient of variation of less than 11.6%. nih.gov
Table 3: Summary of Method Validation Parameters from Related Compound Analyses
| Parameter | Analyte/Method | Value | Reference |
|---|---|---|---|
| LOD | CPHP / HPLC-UV | 1 ng/mL | researchgate.net |
| LOD | CPHP / HPLC-Fluorescence | 8 ng/mL | nih.gov |
| LOQ | Morpholine / GC-MS | 24.4 µg/L | nih.gov |
| Linearity Range | CPHP / HPLC-Fluorescence | 0.03-1 µg/mL | nih.gov |
| Intra-day Precision (RSD) | Morpholine / GC-MS | 1.4 - 9.4% | nih.gov |
| Inter-day Precision (RSD) | Morpholine / GC-MS | 1.5 - 2.8% | nih.gov |
| Accuracy (Recovery) | Morpholine / GC-MS | 94.3% to 109.0% | nih.gov |
Toxicological Profiles and Safety Considerations in Research Settings
Acute Toxicity Assessment (Oral, Dermal, Inhalation)
The acute toxicity of 4-(4-Chlorophenyl)morpholine has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is designated as harmful if swallowed and toxic in contact with the skin. nih.govcato-chem.com
Based on GHS classifications, the compound falls into Acute Toxicity Category 4 for oral exposure and Acute Toxicity Category 3 for dermal exposure. nih.gov Specific lethal dose (LD50) values from animal studies for oral and dermal routes, or lethal concentration (LC50) values for inhalation, are not detailed in the available documentation.
| Exposure Route | Hazard Classification | GHS Hazard Statement |
|---|---|---|
| Oral | Acute Toxicity 4 | H302: Harmful if swallowed nih.govcato-chem.com |
| Dermal | Acute Toxicity 3 | H311: Toxic in contact with skin nih.govcato-chem.com |
| Inhalation | Not Classified | Data not available |
Skin and Eye Irritation Studies
Studies and safety assessments consistently indicate that this compound is an irritant to the skin and eyes. nih.govcato-chem.com GHS classifications specify that the compound causes skin irritation and serious eye irritation. nih.gov Direct contact with the chemical can lead to redness, inflammation, and discomfort. In the case of eye contact, more severe damage is possible, necessitating immediate and thorough rinsing. cato-chem.comtcichemicals.com
| Affected Area | Hazard Classification | GHS Hazard Statement |
|---|---|---|
| Skin | Skin Irritant 2 | H315: Causes skin irritation nih.govcato-chem.com |
| Eye | Eye Irritant 2 | H319: Causes serious eye irritation nih.govcato-chem.com |
Sensitization Potential
There is a lack of specific research data evaluating the potential of this compound to cause skin or respiratory sensitization. A related agricultural fungicide, dimethomorph, which contains the 4-chlorophenyl moiety, has been reported as not being a skin sensitizer. regulations.gov However, this information cannot be directly extrapolated to this compound without specific testing.
Mutagenicity and Genotoxicity Evaluations
No specific studies on the mutagenic or genotoxic potential of this compound were identified in the available research. The parent compound, morpholine (B109124), did not show evidence of inducing mutations in bacterial assays or unscheduled DNA synthesis in rat liver cell cultures. who.int Similarly, the fungicide dimethomorph is not considered a mutagenic chemical. regulations.gov Nevertheless, without direct testing, the genotoxic profile of this compound remains undetermined.
Reproductive Toxicity Studies
Information regarding the effects of this compound on reproduction and development is not available. Studies on the related fungicide dimethomorph did not find evidence of it being a developmental or reproductive toxicant. regulations.gov These findings are not directly applicable to this compound, and its potential for reproductive toxicity has not been established.
Ecotoxicity and Environmental Impact
Safe Handling and Storage Guidelines
Given its hazard profile, strict adherence to safety protocols is mandatory when handling this compound in a research setting.
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dusts or aerosols. cato-chem.comcarlroth.com
Personal Protective Equipment (PPE) :
Hand Protection : Chemical-impermeable gloves that satisfy standards such as EU Directive 89/686/EEC and EN 374 must be worn. cato-chem.com
Eye/Face Protection : Safety glasses with side shields or chemical goggles are required. cato-chem.comtcichemicals.com
Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact. cato-chem.comaksci.com
Handling Procedures :
Avoid contact with skin and eyes. cato-chem.com
Do not breathe dust or aerosols. cato-chem.com
Do not eat, drink, or smoke in the work area. tcichemicals.com
Wash hands thoroughly after handling. cato-chem.comtcichemicals.com
Use non-sparking tools and prevent electrostatic discharge. cato-chem.comcarlroth.com
Storage :
Store in a tightly closed container. cato-chem.comtcichemicals.com
Keep in a dry, cool, and well-ventilated place. cato-chem.comcarlroth.com
Store locked up and apart from incompatible materials or foodstuff containers. cato-chem.comtcichemicals.com
Disposal : The compound should be disposed of as hazardous waste. It can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing. cato-chem.com Do not allow the chemical to enter drains or sewer systems. cato-chem.comfishersci.com
| Guideline Category | Recommendation |
|---|---|
| Ventilation | Use in a well-ventilated area or chemical fume hood. cato-chem.comcarlroth.com |
| Eye Protection | Wear safety glasses or chemical goggles. cato-chem.comtcichemicals.com |
| Skin Protection | Wear impermeable gloves and protective clothing. cato-chem.com |
| General Hygiene | Avoid contact, wash hands thoroughly, do not consume food/drink in the lab. cato-chem.comtcichemicals.com |
| Storage Conditions | Cool, dry, well-ventilated, tightly closed container, stored locked up. cato-chem.comtcichemicals.comcarlroth.com |
| Disposal | Dispose of as hazardous waste according to local regulations; do not release into the environment. cato-chem.com |
Applications of 4 4 Chlorophenyl Morpholine in Medicinal Chemistry and Agrochemicals
Role as an Essential Intermediate in Pharmaceutical Development
In the field of pharmaceutical development, 4-(4-Chlorophenyl)morpholine is a crucial intermediate, a term for a molecule that is a stepping-stone in the synthesis of a final active pharmaceutical ingredient (API). chemimpex.com The compound's morpholine (B109124) ring is a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets. nih.gov This feature, combined with the electronic properties of the chlorophenyl group, makes it an attractive starting point for creating novel therapeutic agents. chemimpex.com The presence of the morpholine moiety can also favorably modulate the pharmacokinetic properties of a drug candidate, such as improving solubility and metabolic stability. nih.govnih.gov
Development of Analgesics and Anti-inflammatory Drugs
Research has specifically identified this compound as an important intermediate in the synthesis of analgesics (pain relievers) and anti-inflammatory drugs. chemimpex.com The development of novel nonsteroidal anti-inflammatory drugs (NSAIDs) often involves the exploration of various heterocyclic scaffolds to identify compounds with improved efficacy and better safety profiles. The morpholine nucleus is a key feature in many compounds investigated for anti-inflammatory properties. nih.gov For instance, research into new anti-inflammatory agents has involved the synthesis of morpholinopyrimidine derivatives designed to inhibit inflammatory pathways. nih.gov The this compound structure provides a foundational framework that can be chemically modified to create a library of new compounds for screening against inflammatory targets like cyclooxygenase (COX) enzymes. nih.gov
Table 1: Representative Morpholine Derivatives Investigated for Anti-inflammatory Activity This table is illustrative and based on general findings in the field of medicinal chemistry.
| Compound Scaffold | Target | Rationale for Morpholine Inclusion |
|---|---|---|
| Morpholino-quinazoline | COX-II | The morpholine ring acts as a key pharmacophoric element to achieve selective inhibition. |
| Morpholino-pyrimidine | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | The morpholine group is incorporated to enhance pharmacokinetic properties and receptor binding affinity. nih.govnih.gov |
| Phenyl-pyrrol-morpholine | COX-2 | The morpholine moiety is used to modify the overall structure of celecoxib-inspired derivatives to explore new structure-activity relationships. nih.gov |
Lead Compound Identification and Optimization
The process of drug discovery involves identifying a "lead compound"—a molecule with promising therapeutic activity that can be chemically modified to enhance its properties. patsnap.com this compound serves as an excellent starting scaffold for this process. nih.gov Lead optimization is an iterative cycle where chemists synthesize derivatives of the lead compound to improve characteristics such as potency, selectivity, and pharmacokinetic profile. patsnap.comcriver.com
The this compound structure offers distinct sites for chemical modification:
The Morpholine Ring: Can be altered to change spatial arrangement and polarity.
The Phenyl Ring: Substituents can be added or modified to fine-tune electronic properties and interactions with the biological target.
The Chlorine Atom: Can be moved to other positions or replaced with other functional groups to probe the structure-activity relationship (SAR). patsnap.com
By systematically creating and testing these analogs, researchers can identify derivatives with optimized therapeutic potential. patsnap.comyoutube.com The morpholine moiety is particularly valued in this process for its ability to improve drug-like properties, which is a critical aspect of transforming a hit compound into a viable drug candidate. nih.govnih.gov
Building Block in Agrochemical Formulations
Beyond pharmaceuticals, this compound is a crucial building block in the agrochemical sector. chemimpex.com Heterocyclic compounds are fundamental to the synthesis of many modern herbicides, pesticides, and fungicides, and this compound provides a reliable scaffold for creating new active ingredients. kingchem.com Its stability and compatibility with various reaction conditions make it suitable for large-scale synthesis of crop protection products. chemimpex.com
Pesticides and Herbicides Development
This compound is utilized in the formulation of pesticides and herbicides designed to enhance crop protection. chemimpex.com The development of new agrochemicals often involves creating molecules that can interact with specific biological targets in pests or weeds. semanticscholar.org The structure of this compound can be incorporated into larger, more complex molecules to produce compounds with desired pesticidal or herbicidal activity. For example, research into new insecticidal agents has involved the synthesis of pyrimido[2,1-b]quinazoline derivatives containing a chlorophenyl group, which have shown larvicidal properties against mosquito vectors. nih.gov
Research Reagent in Organic Synthesis
As a stable and well-characterized chemical, this compound is also employed as a versatile reagent in laboratory-based organic synthesis. chemimpex.com Its defined structure and reactive sites allow chemists to use it as a starting material for building more complex and novel molecular architectures. nih.govgoogle.com The compound's stability and compatibility with a range of reaction conditions make it a reliable choice for multi-step synthetic pathways. chemimpex.com This role is essential for academic and industrial research aimed at discovering new molecules with unique chemical and biological properties.
Applications in Material Science (Polymers and Resins)
The incorporation of morpholine derivatives into polymer structures is an area of interest for creating materials with enhanced properties. These derivatives can be used as monomers, curing agents, or modifiers to impart desirable characteristics such as improved thermal stability, chemical resistance, and specific biological properties. e3s-conferences.org
While direct applications of this compound in commercially available polymers and resins are not extensively documented in publicly available literature, the general use of morpholine and N-aryl morpholine derivatives suggests potential applications. researchgate.net For example, morpholine derivatives have been explored as curing agents for epoxy resins, which are known for their excellent adhesion, chemical resistance, and mechanical properties. google.comdaryatamin.com The addition of such curing agents can influence the cross-linking density and the final properties of the cured resin.
The presence of the aromatic chlorophenyl group in this compound could potentially enhance the thermal stability and chemical resistance of polymers into which it is incorporated. nih.gov For instance, N-aryl glycines have been shown to be versatile initiators for various types of polymerization, indicating the potential for N-aryl morpholines to be used in similar applications to create high-performance polymer materials. rsc.org Further research is needed to fully explore the potential of this compound in the development of advanced polymers and resins.
Future Directions and Emerging Research Areas
Exploration of New Therapeutic Areas
The morpholine (B109124) ring is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be used to build drugs for a wide range of biological targets. researchgate.netcas.org Derivatives of morpholine have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, anticonvulsant, antihyperlipidemic, antioxidant, antimicrobial, and antileishmanial properties. nih.govnih.gov
Specifically, compounds containing the morpholine scaffold are being actively investigated for diseases of the central nervous system (CNS). nih.govacs.org Research has highlighted their potential in treating mood disorders, pain, neurodegenerative diseases like Alzheimer's, and even CNS tumors. nih.govnih.gov The 4-(4-Chlorophenyl)morpholine structure itself is noted as a key intermediate in the synthesis of potential analgesics, anti-inflammatory drugs, and agents targeting neurological disorders. chemspider.comnih.gov
Future research will likely focus on synthesizing new derivatives of this compound and screening them against a wider array of diseases. By making small, strategic changes to its chemical structure, scientists aim to create new compounds with enhanced potency and selectivity for various therapeutic targets, opening up new avenues for drug discovery. nih.gove3s-conferences.org
Development of Advanced Delivery Systems
A significant challenge in drug development, particularly for CNS disorders, is ensuring the therapeutic agent reaches its target in the body effectively. acs.org The morpholine ring is known to improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion, which can help them cross the protective blood-brain barrier. nih.govacs.org
Potential advanced delivery platforms that could be explored for morpholine-based compounds include:
| Delivery System | Description | Potential Advantages |
| Polymer Nanoparticles | Tiny particles made from biocompatible polymers that can encapsulate drug molecules. | Can be engineered to target specific cells or tissues, improve solubility, and provide controlled, sustained release, which is particularly useful for CNS drug delivery. nih.govpharmtech.com |
| Liposomes | Small, spherical vesicles made of a lipid bilayer, similar to a cell membrane, that can carry drugs inside. | Can carry both water-soluble and fat-soluble drugs, are biodegradable, and can be modified to target specific sites, potentially reducing side effects. nih.govmdpi.com |
| Controlled-Release Formulations | Systems designed to release a drug at a predetermined rate over a specific period. This can include matrix systems where the drug is dispersed within a polymer. | Improves patient compliance by reducing dosing frequency and maintains steady drug levels in the body, enhancing therapeutic effects and minimizing adverse reactions. youtube.com |
This table is based on general principles of advanced drug delivery systems and their potential applicability to compounds like this compound.
Integration with Nanotechnology and Smart Materials
The integration of nanotechnology and "smart" materials offers exciting possibilities for creating highly targeted and responsive therapeutic systems. Smart materials are designed to change their properties in response to specific environmental stimuli, such as changes in pH or temperature. rroij.comnih.gov
For derivatives of this compound, this could mean being incorporated into nanocarriers that only release their drug payload under the specific physiological conditions of a diseased tissue, like a tumor's acidic microenvironment. nih.govrsc.org This approach could dramatically increase treatment efficacy while minimizing harm to healthy cells. rsc.org
Future research directions in this domain include:
Stimuli-Responsive Nanoparticles : Developing nanoparticles containing this compound derivatives that respond to internal (e.g., pH, enzymes) or external (e.g., light, magnetic fields) triggers to release the drug precisely where it's needed. nih.govrsc.orgrsc.org
Smart Polymers for CNS Delivery : Creating smart polymer-based systems, such as in-situ gels, that can be administered in a liquid form and then solidify in response to the body's temperature or pH, providing a sustained release of a CNS-active drug directly in the target area. scinito.ainih.gov
Functionalized Nanocarriers : Attaching specific targeting molecules to the surface of nanoparticles to guide them to particular cells or receptors in the body, a strategy that is especially promising for cancer therapy. mdpi.com
Sustainable Synthesis and Green Chemistry Approaches
The pharmaceutical industry is increasingly moving towards more environmentally friendly manufacturing processes. medsci.cn Green chemistry focuses on designing chemical syntheses that are efficient, produce less waste, and use fewer hazardous substances. collaborativedrug.com
Significant progress has already been made in the green synthesis of morpholines. researchgate.net Traditional methods often require multiple steps and harsh chemicals. clinicalleader.com In contrast, new approaches have been developed that are more sustainable.
Key green chemistry principles being applied to morpholine synthesis include:
High-Yield, One-Pot Protocols : Combining multiple reaction steps into a single procedure, which saves time, energy, and materials, and reduces waste. scinito.ai
Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives. scientist.com
Avoiding Toxic Reagents : Substituting toxic and wasteful chemicals, such as chloroacetyl chloride, with safer and more efficient alternatives like ethylene (B1197577) sulfate. clinicalleader.comscientist.com
Catalysis : Employing catalysts, including nanocatalysts, to facilitate reactions more efficiently and selectively, often under milder conditions. nih.gov
Future efforts will concentrate on further optimizing these green methods for the large-scale production of this compound and its derivatives, making the manufacturing process both economically viable and environmentally responsible.
Collaborative Research and Data Sharing Initiatives
The complexity and cost of drug discovery have spurred a move towards greater collaboration within the scientific community. clinicalleader.com Pre-competitive collaboration, where competing pharmaceutical companies work together on early-stage research that benefits the entire industry, is becoming more common. researchgate.netscientist.comfutureoflife.org This approach pools resources and expertise to tackle shared challenges, such as developing new research tools or validating therapeutic targets. nih.gov
In parallel, open data initiatives and public chemical databases are transforming how researchers access and use scientific information. nih.govcollaborativedrug.com Platforms like PubChem and ChEMBL provide vast amounts of freely accessible data on chemical compounds and their biological activities, accelerating research and preventing the duplication of effort. nih.govnih.govlibretexts.orgebi.ac.uk
For a compound like this compound, the future of research will be significantly enhanced by:
Shared Compound Libraries : Creating and sharing libraries of morpholine derivatives for screening against various diseases, which can be facilitated by academic-industry partnerships. rsc.org
Open Data Repositories : The public deposition of research data, including synthesis methods and biological activity results, in databases like PubChem to create a comprehensive knowledge base for all researchers. nih.govlibretexts.org
Collaborative Platforms : Utilizing informatics platforms that allow research teams, whether in the same institution or across the globe, to share data and collaborate on drug design and development in real-time. nih.govcollaborativedrug.com
By embracing these collaborative models, the scientific community can accelerate the pace of discovery and more efficiently translate the potential of this compound into tangible benefits. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-Chlorophenyl)morpholine, and how can reaction yields be optimized?
The synthesis typically involves coupling 4-aminomorpholine with 4-chlorobenzoyl chloride derivatives. A reported method () uses ethanol as a solvent under reflux conditions (70–80°C) for 6–8 hours. Key steps include:
- Dropwise addition of 4-chlorobenzoyl chloride to a stirred solution of 4-aminomorpholine in ethanol.
- Neutralization with sodium bicarbonate to isolate the crude product.
- Purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane).
Yield optimization : Control reaction temperature to avoid side products (e.g., over-acylation), use anhydrous solvents, and monitor pH during neutralization. Typical yields range from 65–80% .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- NMR : Use and NMR to confirm the morpholine ring’s chair conformation and substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the chlorophenyl group) .
- X-ray crystallography : Single-crystal studies reveal intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and bond lengths (average C–C = 1.52 Å, C–N = 1.45 Å). Data collection at 293 K with R-factors <0.05 ensures accuracy .
- Mass spectrometry : ESI-MS (positive mode) confirms molecular ion peaks at m/z 224.06 [M+H]+ .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in this compound crystals influence its supramolecular assembly?
X-ray studies () show that N–H⋯O hydrogen bonds (N⋯O distance: 2.85–2.92 Å) link molecules into 1D chains along the [100] axis. The chair conformation of the morpholine ring minimizes steric hindrance, enabling efficient packing. These interactions are critical for predicting solubility and stability in solid-state formulations .
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in activity (e.g., fungicidal vs. inactive) may arise from stereoelectronic effects or assay conditions. Strategies include:
- Stereochemical analysis : Separate enantiomers via chiral HPLC () and test individually.
- Solvent effects : Compare activity in polar (DMSO) vs. nonpolar (hexane) solvents to assess aggregation.
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to evaluate electron distribution at the chlorophenyl group’s para position, which influences binding to biological targets .
Q. How can researchers design derivatives of this compound to enhance solubility for in vivo studies?
- Derivatization : Introduce hydrophilic groups (e.g., –OH, –COOH) at the morpholine nitrogen or chlorophenyl para position ().
- Formulation : Use co-solvents (e.g., PEG-400) or micellar systems (e.g., Tween-80) for injectable preparations. For oral dosing, prepare suspensions in 0.5% methylcellulose .
- LogP optimization : Target a calculated LogP <3.0 () to improve aqueous solubility while retaining membrane permeability.
Methodological Considerations
Q. What experimental protocols are recommended for analyzing thermal stability and decomposition pathways?
- TGA/DSC : Perform under nitrogen (heating rate: 10°C/min) to identify decomposition onset (~200°C) and intermediates ().
- GC-MS : Capture volatile degradation products (e.g., morpholine fragments at m/z 87) .
- In situ XRD : Monitor structural changes during heating to correlate phase transitions with mass loss .
Q. How should researchers address discrepancies in melting point data across literature sources?
Reported melting points vary due to impurities or polymorphs. Mitigation steps:
- Recrystallization : Use a solvent gradient (e.g., ethanol → hexane) to isolate pure polymorphs.
- DSC validation : Compare onset melt temperatures across batches. Pure this compound typically melts at 138–142°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
